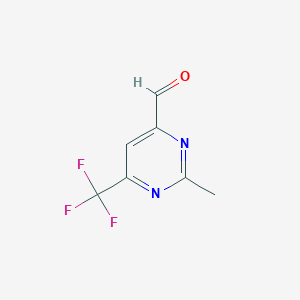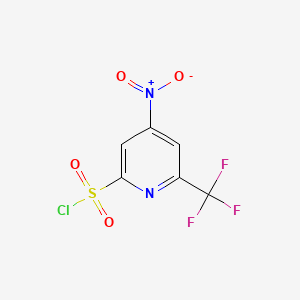
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound known for its unique structural properties and reactivity It contains a nitro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 6-(trifluoromethyl)pyridine, followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions:
Oxidation Reactions: The compound can undergo oxidation, affecting the trifluoromethyl group and potentially leading to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols are commonly used in substitution reactions, often in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Resulting from substitution reactions with alcohols.
Amino Derivatives: Produced from the reduction of the nitro group.
科学的研究の応用
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability.
作用機序
The mechanism of action of 4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed in biochemical assays and drug development to modify specific molecular targets and pathways.
類似化合物との比較
Similar Compounds
4-Nitro-2-(trifluoromethyl)pyridine: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
6-(Trifluoromethyl)pyridine-2-sulfonyl chloride:
4-Nitro-6-(methyl)pyridine-2-sulfonyl chloride: The methyl group replaces the trifluoromethyl group, leading to variations in reactivity and stability.
Uniqueness
4-Nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro and sulfonyl chloride groups provide reactive sites for various chemical transformations.
This compound’s unique properties make it a valuable tool in scientific research and industrial applications, offering opportunities for innovation in multiple fields.
特性
分子式 |
C6H2ClF3N2O4S |
|---|---|
分子量 |
290.61 g/mol |
IUPAC名 |
4-nitro-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClF3N2O4S/c7-17(15,16)5-2-3(12(13)14)1-4(11-5)6(8,9)10/h1-2H |
InChIキー |
INLWOQNQDALBFU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C(F)(F)F)S(=O)(=O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


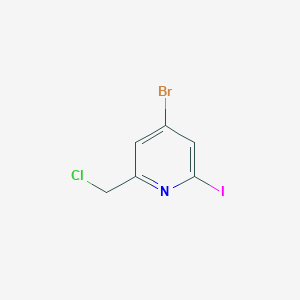
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
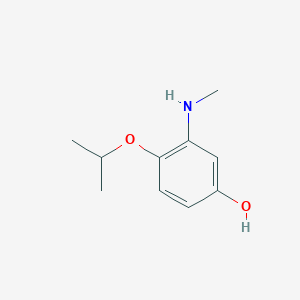
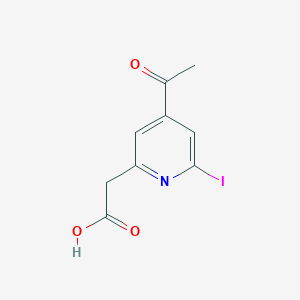

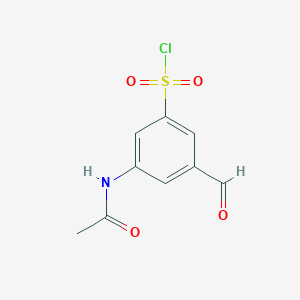
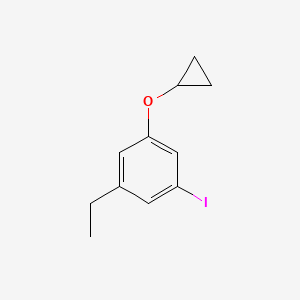
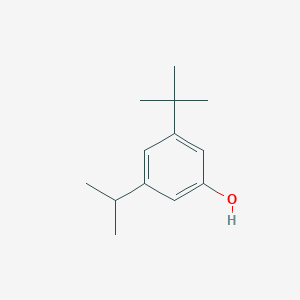
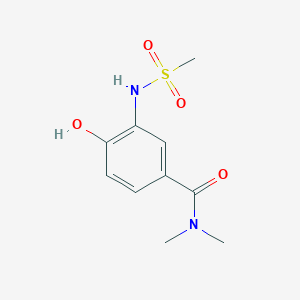
![3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14844842.png)
![2-(Benzylthio)-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B14844846.png)
